molecular formula C10H16ClN B1304830 3-Methyl-4-isopropylaniline hydrochloride CAS No. 4534-11-6

3-Methyl-4-isopropylaniline hydrochloride

Cat. No. B1304830
CAS RN: 4534-11-6
M. Wt: 185.69 g/mol
InChI Key: VPOAQDSAPBSOLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organic compounds with specific substituents is a key aspect of organic chemistry. Paper describes the synthesis of a weak nucleophilic base with isopropyl groups, which are structurally related to the isopropyl group in 3-Methyl-4-isopropylaniline hydrochloride. The synthesis involves a two-stage process via a pyrylium salt intermediate. Similarly, papers , , and discuss the synthesis of non-proteinogenic amino acids and their derivatives, which often require multi-step synthesis and careful control of stereochemistry. These methods, including the use of chiral auxiliaries and asymmetric synthesis, could potentially be adapted for the synthesis of 3-Methyl-4-isopropylaniline hydrochloride.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their reactivity and physical properties. Paper provides X-ray data confirming the ground-state conformation of the synthesized base, which is influenced by the steric protection offered by the isopropyl groups. This concept of steric hindrance is important when considering the molecular structure of 3-Methyl-4-isopropylaniline hydrochloride. Paper also discusses the importance of stereochemistry and provides evidence for asymmetric induction in the synthesis of β-methylphenylalanine isomers, which is relevant for understanding the three-dimensional structure of similar compounds.

Chemical Reactions Analysis

The reactivity of organic molecules is often dictated by their functional groups and molecular structure. Paper explores the reactivity of the synthesized base in organic syntheses and its ability to undergo reactions with amines to form N-alkylpyridinium salts. This information can be extrapolated to understand the reactivity of the amine group in 3-Methyl-4-isopropylaniline hydrochloride. Paper describes the synthesis of imidazolines and their purification by forming hydrochloride salts, which is directly relevant to the hydrochloride form of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. While the papers do not directly discuss 3-Methyl-4-isopropylaniline hydrochloride, paper details the purification of aminocompounds and their physico-chemical characterization. Such methodologies could be applied to determine the properties of 3-Methyl-4-isopropylaniline hydrochloride, including its stability, solubility, and melting point.

Scientific Research Applications

Environmental and Agricultural Applications

A study by Sørensen and Aamand (2003) investigated the rapid mineralisation of the herbicide isoproturon and its metabolites, including 4-isopropylaniline, in Danish agricultural soils. It was found that soils previously treated with isoproturon showed a potential for rapid mineralisation of isoproturon and its metabolites, suggesting microbial adaptation to the herbicide upon repeated use. This indicates an environmental aspect where 4-isopropylaniline, a related compound, is involved in the degradation process of herbicides in agricultural settings (Sørensen & Aamand, 2003).

Chemical Synthesis and Applications

In the field of chemistry, An Chenhon (2015) synthesized 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol from 3-methyl-2-butanone, highlighting a process involving bromination, cyclization, and Sandmeyer reaction among others. This compound is a key intermediate of the anti-HCV drug simeprevir, showcasing an application in medicinal chemistry and drug synthesis (An Chenhon, 2015).

Environmental Chemistry and Toxicology

Research on the determination of isoproturon and its metabolite 4-isopropylaniline in soil by high-performance liquid chromatography by Li Fang-shi (2005) emphasizes the environmental monitoring aspect. This study outlines a method for analyzing the presence of isoproturon and 4-isopropylaniline in soils, important for understanding the environmental fate and transport of such compounds (Li Fang-shi, 2005).

Catalytic Activity and Material Science

Aydemir et al. (2009) explored the synthesis and characterization of new (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes. These compounds were tested and found to be highly active catalysts in Suzuki coupling and Heck reaction, showing applications in material science and catalysis (Aydemir et al., 2009).

Safety And Hazards

3-Methyl-4-isopropylaniline hydrochloride is used for research and development purposes only . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .

properties

IUPAC Name

3-methyl-4-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7(2)10-5-4-9(11)6-8(10)3;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOAQDSAPBSOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196484
Record name 4-Isopropyl-m-toluidinium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-isopropylaniline hydrochloride

CAS RN

4534-11-6
Record name Benzenamine, 3-methyl-4-(1-methylethyl)-, hydrochloride (1:1)
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Record name 4-Isopropyl-m-toluidinium chloride
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Record name 4-Isopropyl-m-toluidinium chloride
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Record name 4-isopropyl-m-toluidinium chloride
Source European Chemicals Agency (ECHA)
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Record name 4-Isopropyl-3-methylaniline hydrochloride
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